
1-(2-Chlorobenzyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene ring system substituted with a 2-chlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)naphthalene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the reaction of naphthalene with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Friedel-Crafts Alkylation: Another common method is the Friedel-Crafts alkylation of naphthalene with 2-chlorobenzyl chloride using a similar Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chlorobenzyl)naphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxylated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorobenzyl)naphthalene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-Chlorobenzyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorobenzyl)naphthalene can be compared with other similar compounds, such as:
Benzyl Naphthalene: Similar structure but lacks the chlorine substitution, leading to different reactivity and applications.
2-Chlorobenzyl Benzene: Similar substitution pattern but with a benzene ring instead of a naphthalene ring, resulting in different chemical properties.
Uniqueness: The presence of both the naphthalene ring and the 2-chlorobenzyl group in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90137-01-2 |
|---|---|
Molekularformel |
C17H13Cl |
Molekulargewicht |
252.7 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]naphthalene |
InChI |
InChI=1S/C17H13Cl/c18-17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14/h1-11H,12H2 |
InChI-Schlüssel |
COLGRTVWSWFJTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
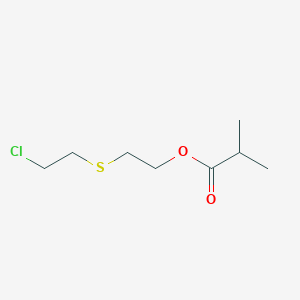

![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

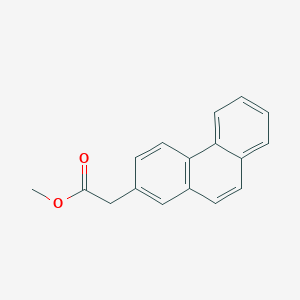
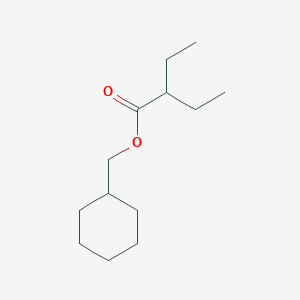
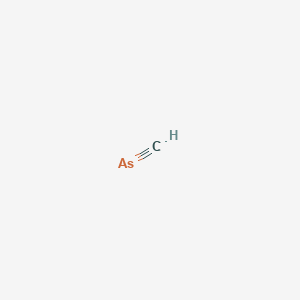
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
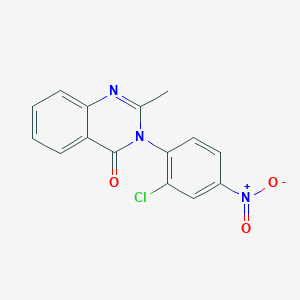
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
